Isopropylphenyl diphenyl phosphate
Overview
Description
Isopropylphenyl diphenyl phosphate is an organophosphate compound with the molecular formula C21H21O4P. It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the production of consumer goods and building materials .
Mechanism of Action
Target of Action
Isopropylphenyl diphenyl phosphate is primarily used as a flame retardant . Its primary targets are materials such as polyester plastics, polyurethane, rubber, coatings, and adhesives . The role of this compound is to enhance the flame resistance of these materials .
Mode of Action
The mode of action of this compound involves the release of phosphorus oxides . These phosphorus oxides interfere with the combustion process, reducing the spread of flames and the generation of combustion products . This results in the prevention of fire spread .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the combustion process of the materials it is applied to . By releasing phosphorus oxides, this compound disrupts the normal combustion pathway, leading to reduced flame propagation and combustion product generation .
Pharmacokinetics
It’s important to note that this compound has a low volatility and good thermal stability , which may impact its bioavailability if it were to enter a biological system.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the materials it is applied to. The compound enhances the flame resistance of these materials, reducing their combustibility and the spread of fire .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of strong reducing agents can lead to the formation of highly toxic and flammable phosphine gas . Additionally, partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . Therefore, it’s crucial to store and handle this compound properly to prevent dangerous reactions .
Biochemical Analysis
Biochemical Properties
Isopropylphenyl diphenyl phosphate is a triaryl phosphate used as plasticizers in polyvinyl chloride (PVC) as well as a flame retardant . Studies show that it inhibits the human androgen receptor
Cellular Effects
Related organophosphate esters have been shown to cause developmental neurotoxicity in animal models
Molecular Mechanism
It is known to inhibit the human androgen receptor
Temporal Effects in Laboratory Settings
Related organophosphate esters have been shown to cause developmental neurotoxicity in animal models
Dosage Effects in Animal Models
Related organophosphate esters have been shown to cause developmental neurotoxicity in animal models
Metabolic Pathways
Two novel metabolites, mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate, were tentatively identified in a study
Transport and Distribution
It is known that organophosphate esters are ubiquitous in indoor environments, suggesting widespread exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropylphenyl diphenyl phosphate can be synthesized through the alkylation of phenol with propylene in the presence of a catalyst such as p-toluene sulfonic acid. The reaction typically involves the following steps :
Alkylation: Phenol is alkylated with propylene to achieve a C3/phenol ratio of less than 0.30.
Catalysis: The reaction is catalyzed by p-toluene sulfonic acid, which facilitates the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes the following steps :
Raw Material Preparation: Phenol and propylene are prepared and purified to remove any impurities.
Reaction: The alkylation reaction is carried out in a reactor under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isopropylphenyl diphenyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: Partial oxidation by oxidizing agents can result in the release of toxic phosphorus oxides.
Reduction: In the presence of strong reducing agents such as hydrides, the compound is susceptible to the formation of highly toxic and flammable phosphine gas.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Strong reducing agents such as lithium aluminum hydride are used in reduction reactions.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphorus oxides, phosphine gas, and various substituted derivatives of this compound .
Scientific Research Applications
Isopropylphenyl diphenyl phosphate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry :
Chemistry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.
Biology: Research has shown its potential effects on reproductive and developmental toxicity in animal models.
Medicine: Studies have investigated its potential impact on human health, particularly in terms of neurotoxicity and endocrine disruption.
Industry: It is widely used in the manufacturing of consumer goods, building materials, and electronics to enhance fire safety.
Comparison with Similar Compounds
Isopropylphenyl diphenyl phosphate can be compared with other similar organophosphate compounds, such as triphenyl phosphate and tris(2-butoxyethyl)phosphate :
Triphenyl Phosphate: Similar in structure and used as a flame retardant and plasticizer, but with different physical and chemical properties.
Tris(2-butoxyethyl)phosphate: Another flame retardant with distinct applications and toxicity profiles.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
IUPAC Name |
diphenyl (2-propan-2-ylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXNVYMIYBNZQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858794 | |
Record name | Diphenyl o-isopropylphenylphenyl phosphate | |
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Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] | |
Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropylphenyl diphenyl phosphate | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20550 | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C | |
Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
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Vapor Pressure |
0.00000035 [mmHg] | |
Record name | Isopropylphenyl diphenyl phosphate | |
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CAS No. |
28108-99-8, 64532-94-1, 93925-53-2 | |
Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | 2-(1-Methylethyl)phenyl diphenyl phosphate | |
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Record name | Isopropylphenyl diphenyl phosphate | |
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Record name | Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester | |
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Record name | Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters | |
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Record name | Phosphoric acid, (1-methylethyl)phenyl diphenyl ester | |
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Record name | Diphenyl o-isopropylphenylphenyl phosphate | |
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Record name | Isopropylphenyl diphenyl phosphate | |
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Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |
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Precursor scoring | Relevance Heuristic |
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